molecular formula C12H12BrNO3 B12580440 Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate CAS No. 647013-65-8

Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate

Cat. No.: B12580440
CAS No.: 647013-65-8
M. Wt: 298.13 g/mol
InChI Key: BYYUOWJVCYCHNI-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Benzyl 3-oxopyrrolidine-1-carboxylate: This compound lacks the bromine atom and may have different reactivity and biological activity.

    Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate: The presence of a chlorine atom instead of bromine can lead to different chemical properties and applications.

    Benzyl 3-iodo-2-oxopyrrolidine-1-carboxylate: The iodine atom can impart unique reactivity compared to bromine.

Properties

CAS No.

647013-65-8

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H12BrNO3/c13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

BYYUOWJVCYCHNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1Br)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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